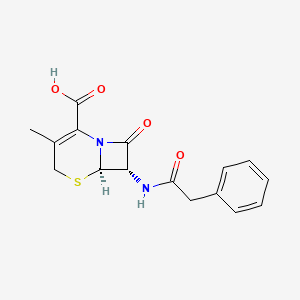![molecular formula C15H21N3OS B1225528 5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole](/img/structure/B1225528.png)
5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole is an aromatic ether.
Scientific Research Applications
Anticonvulsant Activity
5-Aryl-3-(alkylthio)-4H-1,2,4-triazoles, a group that includes compounds similar to 5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole, have been studied for their anticonvulsant properties. These compounds showed selective antagonism of strychnine-induced convulsions, suggesting a potential role as antispastic agents (Kane et al., 1994).
Antimicrobial Activities
Some derivatives of 1,2,4-triazole, including 5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole, have been synthesized and screened for antimicrobial activities. These compounds have shown good to moderate activities against various microorganisms, indicating their potential in antimicrobial applications (Bektaş et al., 2007).
Tautomerism Studies
The study of tautomerism in 1,2,4-triazoles, including derivatives similar to 5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole, has provided insights into the stability and chemical behavior of these compounds. Understanding tautomerism is crucial for predicting the reactivity and interaction of triazoles in various chemical and biological processes (Kubota & Uda, 1975).
Angiotensin II Antagonism
Research on 4H-1,2,4-triazoles, which include compounds structurally similar to 5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole, has shown that they can act as angiotensin II antagonists. This suggests potential applications in treating conditions like hypertension (Ashton et al., 1993).
Crystal Structure and Theoretical Analysis
The synthesis, crystal structure analysis, and theoretical studies of biologically active derivatives of 1,2,4-triazoles, including compounds similar to 5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole, provide valuable insights into the molecular interactions and stability of these compounds. Such studies are essential for understanding the biological activities and potential applications of triazole derivatives (Shukla et al., 2017).
properties
Product Name |
5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole |
|---|---|
Molecular Formula |
C15H21N3OS |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
5-methyl-3-[(4-pentoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H21N3OS/c1-3-4-5-10-19-14-8-6-13(7-9-14)11-20-15-16-12(2)17-18-15/h6-9H,3-5,10-11H2,1-2H3,(H,16,17,18) |
InChI Key |
OBWLWVWUWCTMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CSC2=NNC(=N2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethyl-6-methyl-7-oxo-5,7,8,9-tetrahydro-6H-10-thia-7a,11-diaza-cyclopenta[b]ph](/img/structure/B1225447.png)
![2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B1225448.png)
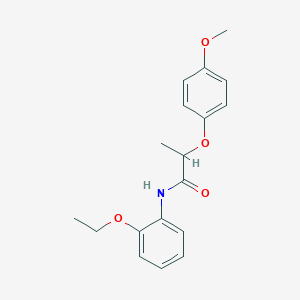
![1-[2-Furanyl(oxo)methyl]-6-(1-pyrrolidinylsulfonyl)-2-benzo[cd]indolone](/img/structure/B1225452.png)
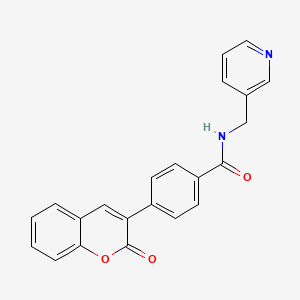
![2-cyano-N-(phenylmethyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1225455.png)
![N-[2-(3-chlorophenyl)ethyl]-2-[[3-cyano-6-(3-methoxyphenyl)-2-pyridinyl]thio]acetamide](/img/structure/B1225456.png)
![5-Bromo-2-[[2-(4-tert-butylphenoxy)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1225457.png)
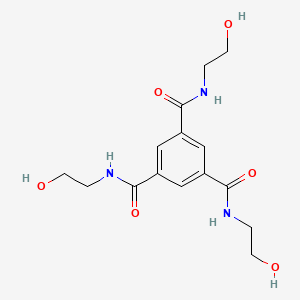
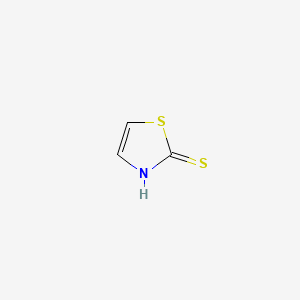
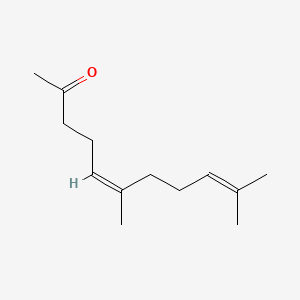
![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-2-quinolinyl]-2-methylpropanamide](/img/structure/B1225467.png)
![[3-(2-Furanyl)-5-(phenylmethylthio)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B1225469.png)
